molecular formula C20H24FN3O B13372874 N-(4-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

N-(4-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

Cat. No.: B13372874
M. Wt: 341.4 g/mol
InChI Key: XOZYSPVNUWKDFS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 4-isopropylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide
  • N-(4-bromophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide
  • N-(4-methylphenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

Uniqueness

N-(4-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C20H24FN3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-propan-2-ylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H24FN3O/c1-15(2)16-3-9-19(10-4-16)23-11-13-24(14-12-23)20(25)22-18-7-5-17(21)6-8-18/h3-10,15H,11-14H2,1-2H3,(H,22,25)

InChI Key

XOZYSPVNUWKDFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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